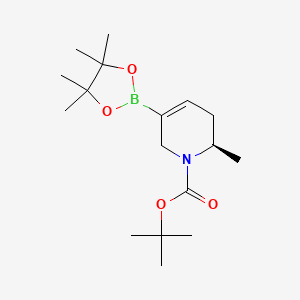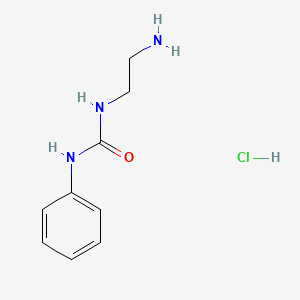
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid, also known as CEFA, is a synthetic compound that has drawn significant attention from researchers due to its potential applications in various fields of research and industry. It is a useful research chemical with a molecular weight of 258.65 and a molecular formula of C11H11ClO5 .
Molecular Structure Analysis
The molecular structure of (5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid can be represented by the SMILES stringCCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O . This indicates that the molecule contains an ethoxy group, a formyl group, and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety. Physical and Chemical Properties Analysis
(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid has a molecular weight of 258.65 and a molecular formula of C11H11ClO5 . It has a boiling point of 427.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . The compound is canonicalized, with a complexity of 271, and has a topological polar surface area of 72.8 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The study by (O'reilly et al., 1987) explored the crystal structures of related phenoxyalkanoic acid compounds and their metal complexes. This research is significant in understanding the molecular structures and interactions of these compounds, which can have implications in various chemical processes and pharmaceutical applications.
Application in Trace Determination Techniques
- (Omidi et al., 2014) discussed the use of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography as a technique for sensitive and selective trace determination of a similar compound, 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices like biological and environmental samples.
Potential in Antimicrobial Applications
- Research by (Yar et al., 2006) and (Shaharyar et al., 2006) focused on the synthesis of phenoxy acetic acid derivatives and their evaluation as anti-mycobacterial agents. This underscores the potential use of (5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid derivatives in developing new antimicrobial agents.
Investigation in Organic Synthesis
- The synthesis and structure analysis of various derivatives of phenoxy acetic acid, including those related to (5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid, have been explored in studies like (Haasbroek et al., 1998). Such research is crucial in organic chemistry for the development of new compounds with potential applications in different fields.
Herbicidal Activity
- (Hayashi, 1990) synthesized derivatives of a similar compound, demonstrating herbicidal activity against various weeds. This shows the potential agricultural applications of such compounds.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-3-7(5-13)8(12)4-10(9)17-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIVEVOHOXOLRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)



![N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2415317.png)
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
amine](/img/structure/B2415325.png)
![3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)
